molecular formula C19H27ClN2O3 B11359748 2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

Cat. No.: B11359748
M. Wt: 366.9 g/mol
InChI Key: XHAZUTIZIXDZPK-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenoxy group, a morpholine ring, and a cyclohexylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Morpholine Ring: The chlorophenoxy intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Cyclohexylmethylation: The final step involves the reaction of the morpholine-containing intermediate with a cyclohexylmethylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-1-morpholin-4-ylpropan-1-one
  • 2-(2-amino-4-chlorophenoxy)-1-(morpholin-4-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to its specific structural features, such as the presence of a cyclohexylmethyl group, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H27ClN2O3

Molecular Weight

366.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C19H27ClN2O3/c20-16-6-2-3-7-17(16)25-14-18(23)21-15-19(8-4-1-5-9-19)22-10-12-24-13-11-22/h2-3,6-7H,1,4-5,8-15H2,(H,21,23)

InChI Key

XHAZUTIZIXDZPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)COC2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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